Glyceryl diacetate 2-linoleate
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Overview
Description
Glyceryl diacetate 2-linoleate: is a chemical compound that belongs to the class of glycerides. It is formed by the esterification of glycerol with acetic acid and linoleic acid. This compound is known for its applications in various fields, including food additives, pharmaceuticals, and cosmetics. It is a colorless, viscous liquid with a high boiling point and is often used for its emulsifying and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl diacetate 2-linoleate typically involves the esterification of glycerol with acetic acid and linoleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using a continuous esterification process. This involves the use of a reactor where glycerol, acetic acid, and linoleic acid are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and may involve the use of a vacuum to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Glyceryl diacetate 2-linoleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form peroxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of glyceryl monoacetate linoleate.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or sodium borohydride. The reaction is usually carried out at room temperature.
Substitution: Common reagents include acyl chlorides or anhydrides. .
Major Products Formed:
Oxidation: Peroxides, hydroperoxides, and other oxidation products.
Reduction: Glyceryl monoacetate linoleate.
Substitution: Various acylated derivatives of this compound
Scientific Research Applications
Glyceryl diacetate 2-linoleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: It is used in studies related to lipid metabolism and the role of glycerides in biological systems.
Medicine: It is used in the formulation of pharmaceuticals, particularly in drug delivery systems where it acts as an emulsifier and stabilizer.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying and moisturizing properties
Mechanism of Action
The mechanism of action of glyceryl diacetate 2-linoleate involves its interaction with lipid membranes and proteins. It acts as an emulsifier, helping to stabilize mixtures of oil and water by reducing the surface tension between the two phases. This property is particularly useful in drug delivery systems, where it helps to improve the solubility and bioavailability of hydrophobic drugs. Additionally, this compound can interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Glyceryl diacetate: This compound is similar to glyceryl diacetate 2-linoleate but lacks the linoleic acid moiety. It is used as a food additive and in cosmetic formulations.
Glyceryl monoacetate linoleate: This compound has only one acetyl group and one linoleic acid moiety. It is used in similar applications but has different physical and chemical properties.
Glyceryl trilinoleate: This compound has three linoleic acid moieties and is used in the formulation of cosmetics and pharmaceuticals
Uniqueness: this compound is unique due to its specific combination of acetyl and linoleic acid moieties, which confer distinct emulsifying and stabilizing properties. This makes it particularly useful in applications where both hydrophilic and lipophilic properties are required .
Properties
CAS No. |
55320-03-1 |
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Molecular Formula |
C25H42O6 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |
InChI Key |
NZTNNIRJXRULJD-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
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